Isohelenol

Description

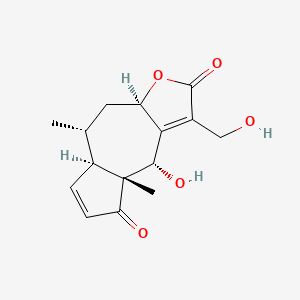

Structure

2D Structure

3D Structure

Properties

CAS No. |

71013-32-6 |

|---|---|

Molecular Formula |

C15H18O5 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

(3aR,5R,5aR,8aR,9S)-9-hydroxy-1-(hydroxymethyl)-5,8a-dimethyl-4,5,5a,9-tetrahydro-3aH-azuleno[6,7-b]furan-2,8-dione |

InChI |

InChI=1S/C15H18O5/c1-7-5-10-12(8(6-16)14(19)20-10)13(18)15(2)9(7)3-4-11(15)17/h3-4,7,9-10,13,16,18H,5-6H2,1-2H3/t7-,9+,10-,13+,15+/m1/s1 |

InChI Key |

HNDYFBSTNFZJEB-JMLQNSIWSA-N |

SMILES |

CC1CC2C(=C(C(=O)O2)CO)C(C3(C1C=CC3=O)C)O |

Isomeric SMILES |

C[C@@H]1C[C@@H]2C(=C(C(=O)O2)CO)[C@@H]([C@]3([C@H]1C=CC3=O)C)O |

Canonical SMILES |

CC1CC2C(=C(C(=O)O2)CO)C(C3(C1C=CC3=O)C)O |

Other CAS No. |

71013-32-6 |

Synonyms |

isohelenol |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Isohelenol exhibits several notable biological activities that make it a candidate for various applications:

- Antimicrobial Properties : this compound has demonstrated significant antimicrobial effects against a range of bacterial strains. Studies indicate its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Its ability to disrupt biofilm formation is particularly relevant for chronic infections .

- Antioxidant Effects : The compound shows promising antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Research has indicated that this compound can scavenge free radicals effectively, reducing oxidative damage in cellular models .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have shown that treatment with this compound leads to decreased cell viability and increased markers of apoptosis in various cancer cell lines .

Pharmaceutical Development

Given its biological activities, this compound is being explored for potential therapeutic applications:

- Antimicrobial Agents : With its ability to inhibit harmful bacteria, this compound could be developed into new antimicrobial agents, addressing the growing concern of antibiotic resistance.

- Antioxidant Supplements : Its antioxidant properties position this compound as a valuable ingredient in dietary supplements aimed at reducing oxidative stress and promoting health.

Food Preservation

This compound's antimicrobial properties can be harnessed in the food industry to enhance food safety and preservation. Its effectiveness against spoilage organisms makes it a candidate for natural food preservatives, potentially extending shelf life without synthetic additives .

Agricultural Applications

In agriculture, this compound could play a role in developing natural pesticides or growth enhancers due to its biological activity against various pathogens affecting crops. This application aligns with increasing consumer demand for organic and sustainable farming practices.

Case Study 1: Antimicrobial Efficacy

A controlled laboratory study evaluated this compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth and biofilm formation, highlighting its potential use in clinical settings where biofilm-associated infections are a concern .

Case Study 2: Antioxidative Stress Reduction

In a study involving diabetic rats, this compound was administered to assess its impact on oxidative stress markers. The results showed a significant reduction in malondialdehyde levels—an indicator of oxidative damage—while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Data Summary Table

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Pharmaceutical Development | Antimicrobial | Effective against Staphylococcus aureus and E. coli |

| Food Science | Antioxidant | Reduces oxidative stress markers |

| Agriculture | Natural Pesticide | Potential to inhibit crop pathogens |

Comparison with Similar Compounds

Comparison with Similar Compounds

Isohelenol shares structural and functional similarities with other sesquiterpene lactones and phenolic derivatives. Below is a detailed comparison with three structurally analogous compounds: Alantolactone, 4,4’-Isopropylidenediphenol (Bisphenol A), and Isomenthol.

Table 1: Structural and Functional Comparison

Key Findings :

Structural Similarities: this compound and Alantolactone both possess a γ-lactone core but differ in substituents (e.g., epoxide in this compound vs. α-methylene in Alantolactone). These differences influence their reactivity and biological targets . 4,4’-Isopropylidenediphenol shares a bis-phenolic backbone, which contrasts with this compound’s terpene-derived structure. However, both exhibit hydrophobic properties due to alkyl groups .

Functional Differences: this compound’s epoxide group enhances its electrophilicity, enabling covalent binding to cellular thiols (e.g., glutathione), a mechanism less prominent in Alantolactone . Isomenthol’s cyclohexanol structure provides a distinct pharmacokinetic profile, favoring rapid dermal absorption compared to this compound’s slower systemic distribution .

Biological Activity: this compound and Alantolactone show overlapping cytotoxicity against cancer cell lines (e.g., IC₅₀ = 5–10 µM), but this compound exhibits superior anti-inflammatory effects via NF-κB inhibition . 4,4’-Isopropylidenediphenol lacks direct medicinal utility due to endocrine-disrupting effects but is industrially significant, unlike this compound’s pharmaceutical focus .

Table 2: Spectroscopic Data Comparison

| Compound | ¹³C NMR (ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |

|---|---|---|---|

| This compound | 175.2 (C=O lactone) | 1760 (C=O stretch) | 232 [M]⁺ |

| Alantolactone | 170.8 (C=O lactone) | 1745 (C=O stretch) | 232 [M]⁺ |

| Isomenthol | 71.5 (C-OH) | 3350 (O-H stretch) | 156 [M]⁺ |

Spectral data highlights this compound’s lactone carbonyl peak at 175.2 ppm, distinct from Alantolactone’s 170.8 ppm, reflecting electronic differences .

Research Implications and Gaps

- Synthesis: this compound’s stereochemical complexity necessitates advanced catalytic methods, such as phosphine-alkene ligands (e.g., ligand 32 in evidence 1), to improve yield and enantioselectivity .

Q & A

Q. What are the validated methods for isolating Isohelenol from natural sources, and how can researchers optimize yield and purity?

Isolation protocols typically involve solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. To optimize yield, researchers should perform preliminary phytochemical screening to identify the most abundant source matrices . Purity can be enhanced using recrystallization or preparative TLC, with characterization via NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure and stability?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly 2D techniques (COSY, HSQC) to resolve complex stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Stability studies should employ accelerated degradation assays (e.g., thermal, photolytic stress) analyzed via UPLC-PDA to monitor decomposition products .

Q. How can researchers design dose-response experiments to evaluate this compound’s bioactivity in vitro?

Use a tiered approach:

- Pilot screening : Test a broad concentration range (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity).

- IC₅₀/EC₅₀ determination : Refine concentrations using nonlinear regression models (e.g., GraphPad Prism).

- Mechanistic follow-up : Pair dose-response data with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

Apply principal contradiction analysis: Identify conflicting findings (e.g., pro-inflammatory vs. anti-inflammatory effects) and evaluate methodological variables such as cell lines (primary vs. immortalized), assay conditions (oxygen tension, serum concentration), or compound solubility . Validate hypotheses using orthogonal assays (e.g., CRISPR knockdown of suspected targets) .

Q. What strategies are effective for synthesizing this compound analogs with enhanced bioavailability?

Utilize structure-activity relationship (SAR) studies:

- Scaffold modification : Introduce hydrophilic groups (e.g., glycosylation) to improve solubility.

- Prodrug design : Attach enzymatically cleavable moieties (e.g., ester linkages).

- In silico modeling : Predict pharmacokinetic properties (LogP, CYP450 metabolism) using tools like SwissADME .

Q. How should researchers optimize experimental protocols to minimize variability in this compound’s bioactivity assays?

Implement rigorous quality controls:

- Standardized material sourcing : Use certified reference materials (CRMs) for calibration.

- Inter-laboratory validation : Share protocols via platforms like protocols.io to ensure reproducibility.

- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to account for batch effects .

Methodological Frameworks

Q. What analytical frameworks are recommended for integrating multi-omics data in this compound research?

Combine transcriptomic, metabolomic, and proteomic datasets using systems biology tools (e.g., STRING for pathway enrichment, Cytoscape for network analysis). Apply machine learning (PCA, random forest) to identify biomarkers linked to this compound’s efficacy .

Q. How can researchers address ethical considerations in preclinical studies involving this compound?

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Animal welfare : Adhere to ARRIVE guidelines for humane endpoints.

- Data transparency : Pre-register studies on platforms like Open Science Framework to mitigate bias .

Data Interpretation and Reporting

Q. What statistical approaches are essential for analyzing conflicting results in this compound’s pharmacokinetic studies?

Use meta-analysis frameworks (e.g., RevMan) to pool data from disparate studies. Assess heterogeneity via I² statistics and address outliers using sensitivity analysis. Report confidence intervals (95% CI) rather than p-values alone .

Q. How should researchers document this compound’s synthesis and characterization to ensure reproducibility?

Follow Beilstein Journal of Organic Chemistry guidelines:

- Experimental details : Specify reagent grades, instrumentation (make/model), and chromatographic conditions (column type, gradient).

- Supporting information : Deposit raw NMR spectra, HRMS data, and crystallographic files in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.